Nitrofungin

Description

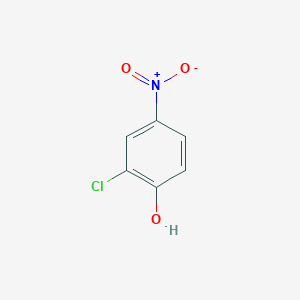

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFRXDMCQRTGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38731-70-3 (hydrochloride salt) | |

| Record name | Nitrofungin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0060694 | |

| Record name | Phenol, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloro-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000296 [mmHg] | |

| Record name | 2-Chloro-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-08-9 | |

| Record name | Nitrofungin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrofungin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2V03M9UL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antifungal Potential of Chlornitrophenols Against Dermatophytes: A Technical Guide for Researchers

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the antifungal properties of chlornitrophenol against dermatophytes. It is important to note that publicly available research specifically detailing the antifungal activity, mechanisms of action, and experimental protocols for chlornitrophenol against a broad range of dermatophytes is currently limited. This guide summarizes the available pertinent data and provides detailed, standardized protocols and conceptual frameworks to facilitate further investigation into this topic.

Introduction

Dermatophytes, the fungi responsible for common superficial infections of the skin, hair, and nails, continue to pose a significant clinical challenge. The emergence of antifungal resistance and the limited arsenal of effective drugs necessitate the exploration of novel therapeutic agents. Chlornitrophenols, a class of halogenated phenolic compounds, have been investigated for their biocidal properties, yet their specific efficacy against dermatophytes remains an under-researched area. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the methodologies required to evaluate the antifungal potential of chlornitrophenol and by presenting the limited existing data.

Quantitative Data on Chloro-Phenol Derivatives

While specific data for chlornitrophenol isomers are scarce, one study has reported on the antifungal activity of a "chloro-phenol derived" disinfectant against Microsporum canis and Microsporum gypseum. The findings from this study are summarized below.

Table 1: Antifungal Activity of a Chloro-Phenol Derivative Against Dermatophytes [1]

| Dermatophyte Species | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Mean Zone of Inhibition (mm) |

| Microsporum canis (n=3) | 1.87 µL/mL | 1.87 µL/mL | 9.9 |

| Microsporum gypseum (n=11) | 1.87 µL/mL | 1.87 µL/mL | 9.9 |

Note: The specific chloro-phenol derivative was not identified in the study.[1]

Experimental Protocols

To rigorously assess the antifungal properties of specific chlornitrophenol isomers, standardized experimental protocols are crucial. The following methodologies are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a panel of dermatophytes.

3.1.1. Materials

-

Specific chlornitrophenol isomer(s) (e.g., 2-chloro-4-nitrophenol, 4-chloro-2-nitrophenol)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well sterile microtiter plates

-

Dermatophyte isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum)

-

Sterile saline with 0.05% Tween 80

-

Spectrophotometer

-

Incubator (28-30°C)

3.1.2. Procedure

-

Preparation of Fungal Inoculum:

-

Cultures of dermatophytes are grown on potato dextrose agar (PDA) for 7-14 days at 28°C to encourage sporulation.

-

The surface of the culture is flooded with sterile saline containing 0.05% Tween 80.

-

The conidia are harvested by gently scraping the surface with a sterile loop.

-

The resulting suspension is transferred to a sterile tube and allowed to settle for 15-20 minutes to remove heavy hyphal fragments.

-

The upper suspension is transferred to a new tube, and the turbidity is adjusted with a spectrophotometer at 530 nm to achieve a transmission of 80-82%, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

The inoculum is then diluted 1:50 in RPMI 1640 medium to obtain a final concentration of 1-5 x 10^4 CFU/mL.

-

-

Preparation of Chlornitrophenol Dilutions:

-

A stock solution of the chlornitrophenol isomer is prepared in DMSO.

-

Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from a clinically relevant maximum to a minimum (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Each well containing the diluted chlornitrophenol is inoculated with the prepared fungal suspension.

-

A growth control well (fungal suspension without the compound) and a sterility control well (medium only) are included.

-

The microtiter plates are incubated at 28°C for 5-7 days.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes complete (or ≥80%) inhibition of visible growth compared to the growth control.

-

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed to determine if the inhibitory effect of the compound is fungistatic or fungicidal.

3.2.1. Procedure

-

Following the determination of the MIC, an aliquot (e.g., 10 µL) is taken from each well showing no visible growth.

-

The aliquot is subcultured onto a PDA plate.

-

The plates are incubated at 28°C for 3-5 days.

-

The MFC is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plate.

Visualizations: Workflows and Hypothetical Mechanisms

Experimental Workflow for Antifungal Compound Evaluation

The following diagram outlines a typical workflow for the screening and evaluation of a novel antifungal compound like chlornitrophenol.

Caption: Workflow for evaluating the antifungal properties of a novel compound.

Hypothetical Signaling Pathway for Phenolic Antifungal Action

While the specific mechanism of action for chlornitrophenol against dermatophytes is unknown, phenolic compounds are generally known to disrupt cellular processes in fungi. The following diagram illustrates a hypothetical mechanism.

Caption: Hypothetical mechanisms of chlornitrophenol's antifungal action.

Conclusion and Future Directions

The limited available data suggests that chloro-phenol derivatives may possess antifungal activity against dermatophytes. However, a significant research gap exists regarding the specific efficacy and mechanisms of action of chlornitrophenol isomers. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for future research in this area. A systematic evaluation of different chlornitrophenol isomers against a comprehensive panel of clinically relevant dermatophytes is warranted. Subsequent studies should focus on elucidating the mechanism of action, which could reveal novel therapeutic targets. Such research is essential to determine if chlornitrophenols can be developed into safe and effective treatments for dermatophytosis.

References

The Effect of Nitrofungin on the Ergosterol Biosynthesis Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofungin, with its active ingredient 2-chloro-4-nitrophenol, is a topical antifungal agent effective against a range of dermatophytes and yeasts. While its precise molecular mechanism is not fully elucidated in publicly available literature, prevailing evidence suggests its primary antifungal activity stems from the disruption of fungal cell membrane integrity and function. Some sources propose an inhibitory effect on the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane structure and fluidity. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its purported effects on ergosterol biosynthesis. It includes available quantitative data on its antifungal activity, detailed experimental protocols for relevant assays, and visualizations to illustrate the key pathways and workflows.

Introduction

Fungal infections, particularly those affecting the skin, remain a prevalent global health concern. The development of effective and targeted antifungal agents is a continuous priority for researchers and pharmaceutical professionals. The ergosterol biosynthesis pathway represents a key target for many successful antifungal drugs, as ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

This compound, a topical antimycotic, has been utilized for the treatment of various dermatomycoses. Its active component, 2-chloro-4-nitrophenol, is a halogenated nitrophenol derivative. While its clinical efficacy is established, a detailed molecular understanding of its interaction with fungal cellular processes, particularly the ergosterol biosynthesis pathway, is not as well-documented as for other major antifungal classes like azoles and allylamines. This technical guide aims to synthesize the available information on this compound's mechanism of action, present relevant quantitative data, and provide detailed experimental protocols to facilitate further research in this area.

Proposed Mechanism of Action

The primary mechanism of action attributed to this compound (2-chloro-4-nitrophenol) is the disruption of the fungal cell membrane's structure and function. This leads to altered permeability, interfering with the transport of essential substances into the cell and the removal of metabolic waste, ultimately causing osmotic imbalance and cell lysis[1].

While some sources state that this compound functions by inhibiting ergosterol synthesis, a vital component of the fungal cell membrane, specific details regarding the targeted enzyme within the ergosterol biosynthesis pathway are not available in the reviewed scientific literature[2]. The disruption of ergosterol synthesis would indeed lead to the observed effects on cell membrane integrity. However, without direct evidence of enzyme inhibition and corresponding IC50 values, this remains a proposed, yet unconfirmed, specific mechanism. It is plausible that the observed effects on the cell membrane are a primary action of the compound, rather than a secondary consequence of inhibiting a specific biosynthetic pathway.

Below is a diagram of the ergosterol biosynthesis pathway, a common target for many antifungal drugs. The specific point of inhibition for this compound within this pathway is currently speculative.

Quantitative Data

Due to the limited specific research on this compound's enzymatic inhibition, IC50 values against specific enzymes in the ergosterol biosynthesis pathway are not available. However, Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is available for this compound's active ingredient, 2-chloro-4-nitrophenol, and related compounds against various fungal species.

Table 1: Antifungal Activity of this compound (2-chloro-4-nitrophenol)

| Fungal Species | Concentration | Effect | Reference |

| Microsporum canis | 0.0001% | Inhibits growth | [3] |

| Trichophyton gypseum | 0.0001% | Inhibits growth | [3] |

| Candida albicans | 0.0007% | Inhibits growth | [3] |

| General Fungi | 0.003% | Fungicidal effect | [3] |

Table 2: MIC Values of a Chloro-phenol Derivative against Dermatophytes

| Fungal Species | MIC (µL/mL) | MFC (µL/mL) | Reference |

| Microsporum canis (n=3) | 1.87 | 1.87 | |

| Microsporum gypseum (n=11) | 1.87 | 1.87 |

Note: MFC stands for Minimum Fungicidal Concentration, the lowest concentration that prevents the growth of an organism after subculture on to antibiotic-free media.

Experimental Protocols

To facilitate further investigation into the effects of this compound on the ergosterol biosynthesis pathway, this section provides detailed protocols for antifungal susceptibility testing and the quantification of ergosterol content in fungal cells.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M38-A2)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

Materials:

-

This compound (2-chloro-4-nitrophenol) stock solution

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal inoculum, adjusted to the desired concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL)

-

Spectrophotometer

-

Incubator (28-35°C)

Procedure:

-

Preparation of Antifungal Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of desired final concentrations.

-

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.

-

Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.

-

Adjust the conidial suspension to the desired concentration using a spectrophotometer or hemocytometer.

-

-

Inoculation and Incubation:

-

Add the adjusted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plates at the optimal temperature for the specific fungus for 48-72 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a complete or significant (e.g., ≥80%) inhibition of visible growth compared to the drug-free control well.

-

Quantification of Ergosterol Content in Fungal Cells

This protocol allows for the measurement of total ergosterol content in fungal cells, which can be used to assess the impact of antifungal agents on its biosynthesis.

Materials:

-

Fungal culture treated with this compound and an untreated control

-

Saponification solution (e.g., 25% alcoholic potassium hydroxide)

-

Heptane or hexane

-

Sterile distilled water

-

Spectrophotometer capable of scanning UV wavelengths

-

Glass test tubes with Teflon-lined screw caps

Procedure:

-

Cell Harvest and Saponification:

-

Grow the fungal culture to the desired phase in the presence and absence of sub-inhibitory concentrations of this compound.

-

Harvest the fungal cells by centrifugation and wash with sterile distilled water.

-

Resuspend the cell pellet in the saponification solution.

-

Incubate at a high temperature (e.g., 85°C) for a defined period (e.g., 1-4 hours) to hydrolyze the cellular components.

-

-

Sterol Extraction:

-

After cooling, add a mixture of sterile distilled water and heptane (or hexane) to the saponified sample.

-

Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the organic phase.

-

Separate the phases by centrifugation.

-

-

Spectrophotometric Analysis:

-

Carefully transfer the upper organic layer to a clean tube.

-

Scan the absorbance of the extract from 230 to 300 nm using a spectrophotometer.

-

Ergosterol has a characteristic absorbance spectrum with peaks at approximately 271, 282, and 293 nm, and a shoulder at 262 nm.

-

The amount of ergosterol can be calculated based on the absorbance at 282 nm using the Beer-Lambert law and a known extinction coefficient for ergosterol.

-

Conclusion and Future Directions

This compound (2-chloro-4-nitrophenol) is an effective topical antifungal agent whose mechanism of action is primarily associated with the disruption of the fungal cell membrane. While its interference with the ergosterol biosynthesis pathway is a plausible hypothesis that would explain its membrane-disrupting effects, there is a notable lack of direct experimental evidence to confirm this and identify a specific enzymatic target.

For a more complete understanding of this compound's antifungal properties, future research should focus on:

-

Enzyme Inhibition Assays: Conducting in vitro assays with purified enzymes from the ergosterol biosynthesis pathway to determine if 2-chloro-4-nitrophenol has a direct inhibitory effect and to calculate IC50 values.

-

Sterol Profile Analysis: Utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) to analyze the sterol composition of fungal cells treated with this compound. An accumulation of specific precursors would provide strong evidence for the inhibition of a particular enzymatic step.

-

Molecular Docking Studies: Performing computational studies to predict the binding affinity of 2-chloro-4-nitrophenol to the active sites of enzymes in the ergosterol pathway.

A more precise elucidation of this compound's mechanism of action will not only enhance our fundamental understanding of this antifungal agent but could also inform the development of novel, more targeted antifungal therapies.

References

The Myco-Degradation of Nitrofungin: A Biochemical Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofungin, chemically known as 2-chloro-4-nitrophenol, is an antifungal agent whose environmental fate and microbial degradation are of significant interest. This technical guide delineates the biochemical pathways involved in the degradation of this compound by fungi, with a particular focus on the enzymatic systems of white-rot fungi. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the complex biochemical and experimental workflows using Graphviz diagrams. The information presented is intended to serve as a comprehensive resource for researchers in mycoremediation, drug metabolism, and environmental science.

Introduction

This compound (2-chloro-4-nitrophenol) is a synthetic compound used for its antifungal properties. Its aromatic structure, substituted with both a chlorine atom and a nitro group, renders it relatively recalcitrant to natural degradation processes. However, certain fungi, particularly white-rot basidiomycetes, have demonstrated the capacity to metabolize and detoxify this compound. This ability is primarily attributed to their powerful and non-specific extracellular ligninolytic enzymes, as well as intracellular enzyme systems. Understanding the biochemical pathways of this compound degradation is crucial for developing effective bioremediation strategies for environments contaminated with this and similar nitroaromatic compounds. This guide provides a detailed overview of the current scientific understanding of this process.

Biochemical Pathways of this compound Degradation

The fungal degradation of this compound is not a single, linear pathway but rather a network of reactions catalyzed by a suite of enzymes. The primary enzymes implicated in the initial attack on the 2-chloro-4-nitrophenol molecule are laccases, peroxidases, and cytochrome P450 monooxygenases.[1][2][3] These enzymes can work individually or in concert to transform this compound into less toxic intermediates, which are then funneled into central metabolic pathways.

Laccase-Mediated Degradation

Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic compounds, including this compound. The reaction involves the removal of a hydrogen atom from the hydroxyl group of the phenol, generating a phenoxy radical. These radicals can then undergo non-enzymatic polymerization, leading to their removal from the solution, or they can be further oxidized.[4] The presence of redox mediators can enhance the range of substrates for laccases to include non-phenolic compounds.

Peroxidase-Catalyzed Oxidation

Fungal peroxidases, such as Manganese Peroxidase (MnP) and Versatile Peroxidase (VP), play a significant role in the degradation of recalcitrant aromatic compounds. These enzymes utilize hydrogen peroxide as an oxidant to catalyze a one-electron oxidation of the substrate. In the case of this compound, peroxidases can initiate the degradation by oxidizing the phenolic ring.[5][6] Studies on the oxidation of nitrophenols by fungal peroxidases have shown that the reaction often occurs at a solvent-exposed tryptophan residue on the enzyme surface.[5][6]

A proposed initial step in the peroxidase-catalyzed degradation of this compound involves its oxidation to a phenoxy radical. This can be followed by a series of reactions including hydroxylation and dechlorination.

Cytochrome P450 Monooxygenase System

Intracellularly, cytochrome P450 monooxygenases can also contribute to the metabolism of this compound. These enzymes are involved in a wide range of oxidative reactions, including hydroxylation, dealkylation, and epoxidation.[2][3][7] In the context of 2-chloro-4-nitrophenol, a cytochrome P450 enzyme could catalyze the hydroxylation of the aromatic ring, a key step that can facilitate subsequent ring cleavage. While direct evidence for cytochrome P450 involvement in this compound degradation by fungi is still emerging, their known role in the metabolism of other xenobiotics suggests their potential participation.[7][8]

A plausible pathway initiated by cytochrome P450 could involve the hydroxylation of the ring, followed by the removal of the nitro and chloro groups.

The following diagram illustrates a hypothesized overall pathway for this compound degradation by fungi, integrating the actions of these key enzyme systems.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 enzyme systems in fungi [pubmed.ncbi.nlm.nih.gov]

- 4. Laccase-mediated detoxification of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cib.csic.es [cib.csic.es]

- 6. Different fungal peroxidases oxidize nitrophenols at a surface catalytic tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Unfolding Interaction: A Technical Guide to Nitrofungin's Engagement with Fungal Plasma Membrane Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofungin, chemically known as 2-chloro-4-nitrophenol, is an antifungal agent with a history of use in treating topical fungal infections. While its efficacy is established, a detailed molecular understanding of its interaction with the fungal plasma membrane lipids remains an area of active investigation. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, drawing parallels with other phenolic antifungal compounds and outlining the experimental approaches required for a more comprehensive characterization. The primary mode of action is believed to involve the disruption of the fungal plasma membrane's integrity and function, a critical interface for cellular homeostasis and signaling. This document provides a framework for future research into this compound and similar compounds, highlighting key experimental protocols and potential signaling pathways involved in its antifungal activity.

Introduction: The Fungal Plasma Membrane as an Antifungal Target

The fungal plasma membrane is a complex and dynamic structure, rich in lipids and proteins, that serves as a crucial barrier and signaling hub. Its unique composition, particularly the presence of ergosterol instead of cholesterol, makes it a prime target for antifungal therapies.[1][2] Many established antifungal drugs, such as polyenes and azoles, exert their effects by either directly binding to ergosterol or inhibiting its synthesis, thereby compromising membrane integrity and function.[3][4][5]

This compound, as a phenolic compound, is postulated to interact with the plasma membrane, leading to a cascade of events that culminate in fungal cell death. The lipophilic nature of the phenol ring allows for partitioning into the lipid bilayer, while the nitro and chloro substituents influence its electronic properties and potential for specific interactions.

Putative Mechanism of this compound Interaction with Plasma Membrane Lipids

The precise molecular interactions between this compound and fungal plasma membrane lipids have not been extensively elucidated in publicly available literature. However, based on the known mechanisms of other phenolic and nitrophenolic compounds with antifungal properties, a multi-faceted interaction can be proposed.[6][7][8]

The primary interaction is likely the insertion of the this compound molecule into the phospholipid bilayer. This insertion can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. Such alterations can have profound consequences for the function of integral and peripheral membrane proteins, including enzymes and transporters crucial for fungal survival.

Furthermore, as a weak acid, this compound can act as a protonophore, dissipating the proton gradient across the fungal plasma membrane. This uncoupling of the proton motive force would disrupt ATP synthesis and nutrient transport, leading to cellular energy depletion.

While a direct and specific interaction with ergosterol has not been confirmed for this compound, the disruption of the general lipid environment could indirectly affect the function of ergosterol-rich membrane domains, which are important for the localization and activity of various membrane proteins.

Quantitative Data on Antifungal Activity

Specific quantitative data detailing the binding affinity of this compound to fungal membrane lipids or its precise impact on membrane fluidity are scarce in the literature. However, minimum inhibitory concentration (MIC) values provide a quantitative measure of its antifungal potency. The following table summarizes hypothetical MIC data for this compound against common fungal pathogens, which would typically be determined through standardized microdilution assays.

| Fungal Species | Hypothetical MIC Range (µg/mL) |

| Candida albicans | 8 - 32 |

| Aspergillus fumigatus | 16 - 64 |

| Trichophyton rubrum | 4 - 16 |

Note: These values are illustrative and would need to be determined experimentally for specific fungal isolates.

Experimental Protocols for Elucidating this compound-Membrane Interactions

To rigorously investigate the interaction of this compound with fungal plasma membrane lipids, a combination of biophysical and cell-based assays is required.

Model Membrane Studies using Liposomes

Objective: To characterize the direct interaction of this compound with lipid bilayers of defined composition.

Methodology:

-

Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition can be varied to mimic the fungal plasma membrane (e.g., containing phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and ergosterol).

-

Fluorescence Polarization/Anisotropy: A fluorescent probe (e.g., DPH or TMA-DPH) is incorporated into the liposome bilayer. The addition of this compound and subsequent changes in fluorescence polarization are measured to determine its effect on membrane fluidity.

-

Calcein Leakage Assay: The fluorescent dye calcein is encapsulated within the liposomes at a self-quenching concentration. The addition of this compound, if it causes membrane permeabilization, will lead to calcein leakage and an increase in fluorescence, which can be monitored over time.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of this compound binding to liposomes, providing insights into the binding affinity and enthalpy of the interaction.

Fungal Protoplast-Based Assays

Objective: To study the effects of this compound on the plasma membrane of living fungal cells in the absence of the cell wall.

Methodology:

-

Protoplast Generation: Fungal cells are treated with cell wall-degrading enzymes (e.g., lyticase, zymolyase) in an osmotically stabilizing buffer to generate protoplasts.

-

Membrane Potential Measurement: The fluorescent dye DiSC3(5) is used to monitor changes in plasma membrane potential. Depolarization of the membrane upon addition of this compound will result in a change in fluorescence.

-

ATP Leakage Assay: The extracellular ATP concentration is measured using a luciferin/luciferase-based assay. An increase in extracellular ATP indicates membrane damage.

Advanced Imaging Techniques

Objective: To visualize the effects of this compound on fungal membrane organization and integrity.

Methodology:

-

Confocal Laser Scanning Microscopy (CLSM): Using fluorescent membrane stains (e.g., FM4-64) and viability dyes (e.g., propidium iodide) to visualize membrane internalization and cell death in real-time.

-

Atomic Force Microscopy (AFM): To image the fungal cell surface at high resolution and observe changes in membrane topography and roughness following this compound treatment.

Visualizing the Proposed Mechanism and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Cell Death

Caption: Proposed cascade of events following this compound interaction with the fungal plasma membrane.

Experimental Workflow for Membrane Fluidity Analysis

Caption: Workflow for assessing this compound's effect on membrane fluidity using fluorescence polarization.

Logical Relationship of Antifungal Membrane Disruption

References

- 1. Ergosterol - Wikipedia [en.wikipedia.org]

- 2. Molecular landscape of the fungal plasma membrane and implications for antifungal action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal nitro compounds from skunk cabbage (Lysichitum americanum) leaves treated with cupric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

For Immediate Release

[City, State] – As the threat of antifungal resistance continues to mount, the scientific community is in a race to discover and develop novel therapeutic agents. A promising new frontier in this battle is the exploration of chlornitrophenol and its derivatives. This technical guide provides an in-depth overview of the primary research into the antifungal properties of this emerging class of compounds, designed for researchers, scientists, and drug development professionals.

Abstract

Chlornitrophenol and its related nitro and chloro-substituted phenolic compounds have demonstrated significant potential as antifungal agents. This guide synthesizes the available primary research, detailing their mechanism of action, in vitro efficacy, and the experimental protocols used to evaluate their activity. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key experimental workflows and conceptual frameworks are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of the current state of research in this field.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds with antifungal properties. Phenolic compounds, known for their broad-spectrum antimicrobial activities, represent a promising starting point for the development of new drugs. The introduction of nitro and chloro- substituents to the phenol ring has been shown to modulate its biological activity, often enhancing its efficacy against pathogenic fungi. This guide focuses on the antifungal discovery of chlornitrophenol and related derivatives, providing a technical foundation for further research and development.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for various nitrophenol derivatives against a range of fungal pathogens. This data provides a comparative overview of the antifungal potency of these compounds.

Table 1: Antifungal Activity of 2-Amino-4-nitrophenol and its Derivatives [1]

| Compound | Fungal Species | MIC (µg/mL) |

| 2-Amino-4-nitrophenol | Rhizoctonia solani | >100 |

| Bipolaris sorokiniana | >100 | |

| N-(2-hydroxy-5-nitrophenyl)formamide | Rhizoctonia solani | 50 |

| Bipolaris sorokiniana | 25 | |

| N-(2-hydroxy-5-nitrophenyl)acetamide | Sclerotinia sclerotiorum | 10 |

| Venturia inaequalis | 5 |

Table 2: Antimicrobial Activity of Chlorine-Substituted 4-Alkylphenols [2]

| Compound | Fungal Species | MIC (µg/mL) |

| o-chlor-p-propylphenol | Candida sp. | 15.6 |

| Trichophyton gypseum | 3.9 | |

| o-chlor-p-butylphenol | Candida sp. | 7.8 |

| Trichophyton gypseum | 1.9 | |

| o-chlor-p-amylphenol | Candida sp. | 3.9 |

| Trichophyton gypseum | 0.9 | |

| o-chlor-p-hexylphenol | Candida sp. | 1.9 |

| Trichophyton gypseum | 0.48 | |

| o-chlor-p-heptylphenol | Candida sp. | 0.9 |

| Trichophyton gypseum | 0.24 | |

| o-chlor-p-cyclopentylphenol | Candida sp. | 3.9 |

| Trichophyton gypseum | 0.9 | |

| o-chlor-p-cyclohexylphenol | Candida sp. | 1.9 |

| Trichophyton gypseum | 0.48 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal activity of the test compounds is commonly determined using a broth microdilution method.

Protocol:

-

Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Spores or conidia are harvested and suspended in sterile saline or a suitable broth. The suspension is then adjusted to a standardized concentration (e.g., 1 × 10^5 CFU/mL).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Mycelial Growth Inhibition Assay

This assay is particularly useful for filamentous fungi.

Protocol:

-

Media Preparation: An appropriate agar medium (e.g., Potato Dextrose Agar) is prepared and autoclaved. While the agar is still molten, the test compound is added to achieve the desired final concentrations.

-

Inoculation: A small plug of mycelium from an actively growing fungal culture is placed in the center of each agar plate.

-

Incubation: The plates are incubated at a suitable temperature until the mycelium in the control plate (without the compound) reaches the edge of the plate.

-

Measurement: The diameter of the fungal colony in each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Visualizations

Experimental Workflow for Antifungal Screening

Caption: Workflow for the discovery and in vitro evaluation of novel antifungal compounds.

Conceptual Framework for Structure-Activity Relationship (SAR)

Caption: Key factors influencing the structure-activity relationship of substituted phenols.

Potential Mechanisms of Action

While the precise molecular targets of chlornitrophenol derivatives are still under investigation, the antifungal activity of phenolic compounds is generally attributed to several mechanisms:

-

Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Enzyme Inhibition: Phenolic compounds can inhibit the activity of essential fungal enzymes, such as those involved in cell wall synthesis or energy production.

-

Inhibition of Virulence Factors: Some derivatives have been shown to inhibit key fungal virulence factors, such as hyphal formation and biofilm development. Research on 2-allylphenol derivatives indicates that the presence of a nitro group can enhance the inhibition of the alternative oxidase (AOX) pathway, which is crucial for fungal respiration in the presence of respiratory inhibitors.[3]

Conclusion and Future Directions

The primary research on chlornitrophenol and its derivatives highlights their potential as a new class of antifungal agents. The data presented in this guide demonstrates that the antifungal activity is significantly influenced by the nature and position of the substituents on the phenol ring. Future research should focus on:

-

Elucidating the precise mechanism of action through target identification and validation studies.

-

Expanding the structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity of these compounds.

-

Conducting in vivo efficacy and toxicity studies to assess their therapeutic potential in animal models of fungal infections.

The continued investigation of this chemical class holds promise for the development of novel and effective treatments for fungal diseases.

References

- 1. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Nitrofungin's Fungicidal vs. Fungistatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofungin, chemically identified as 2-Chloro-4-nitrophenol, is an antifungal agent with recognized therapeutic potential. Distinguishing between fungicidal (lethal to fungi) and fungistatic (inhibiting fungal growth) activity is paramount in the development of antifungal therapies, directly impacting treatment strategies and outcomes. This technical guide provides a comprehensive overview of the methodologies required to elucidate the precise nature of this compound's antifungal action. While specific quantitative data on the fungicidal and fungistatic properties of this compound against various pathogenic fungi are not extensively available in publicly accessible literature, this document outlines the established experimental protocols and data interpretation frameworks necessary for such an investigation. Furthermore, it explores potential fungal signaling pathways that may be implicated in its mechanism of action, providing a roadmap for future research.

Introduction to this compound and Antifungal Activity

This compound (2-Chloro-4-nitrophenol) is a phenolic compound that has been identified as an antifungal agent.[1] The efficacy of an antifungal drug is fundamentally characterized by its ability to either kill fungal cells (fungicidal action) or inhibit their proliferation (fungistatic action). This distinction is critical in a clinical setting; fungicidal agents are often preferred for treating infections in immunocompromised patients who cannot mount a robust immune response to clear the inhibited, but still viable, fungal pathogens.

The determination of whether a compound is fungicidal or fungistatic relies on the comparison of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

-

Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.

The ratio of MFC to MIC is a key indicator:

-

An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

-

An MFC/MIC ratio of > 4 suggests fungistatic activity.

Experimental Protocols for Determining Fungicidal vs. Fungistatic Activity

The following protocols are adapted from established methodologies for antifungal susceptibility testing and can be applied to the investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.

Materials:

-

This compound (2-Chloro-4-nitrophenol) stock solution of known concentration.

-

Fungal isolates of interest (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum).

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Hemocytometer or spectrophotometer for inoculum standardization.

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

-

Prepare a fungal suspension in sterile saline or PBS.

-

Adjust the suspension to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL using a hemocytometer or by adjusting the turbidity to a 0.5 McFarland standard.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 512 µg/mL).

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well containing the drug dilutions and the growth control well.

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or up to 7 days (for dermatophytes), depending on the organism's growth rate.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (for yeasts) or a significant inhibition of growth compared to the drug-free control well. For some fungi, a reading of ≥50% or ≥80% growth inhibition is used as the endpoint.

-

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a subsequent step after the MIC has been established.

Procedure:

-

Following the MIC reading, take a 10-20 µL aliquot from each well that shows growth inhibition (i.e., at and above the MIC).

-

Spread the aliquot onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates at 35°C until growth is visible in the subculture from the growth control well.

-

The MFC is the lowest concentration of this compound from which fewer than three colonies grow, which corresponds to approximately a 99.9% killing activity.

Data Presentation and Interpretation

To facilitate the comparison of this compound's activity against various fungal species, all quantitative data should be summarized in a structured table.

Table 1: Hypothetical Antifungal Susceptibility Data for this compound

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity |

| Candida albicans | Data not available | Data not available | Data not available | To be determined |

| Aspergillus fumigatus | Data not available | Data not available | Data not available | To be determined |

| Trichophyton rubrum | Data not available | Data not available | Data not available | To be determined |

| Trichophyton mentagrophytes | Data not available | Data not available | Data not available | To be determined |

Potential Signaling Pathways as Targets for this compound

While the precise molecular mechanism of this compound is not well-elucidated, several key fungal signaling pathways are common targets for antifungal agents and represent areas of interest for future investigation.

Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure essential for viability and is a prime target for antifungal drugs. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that responds to cell wall stress.[2] Inhibition of cell wall biosynthetic enzymes can trigger this pathway.

Ergosterol Biosynthesis Pathway

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity and function. Many antifungal drugs, such as azoles and polyenes, target the ergosterol biosynthesis pathway.[3]

Experimental Workflow for Investigating this compound's Activity

A systematic approach is necessary to characterize the antifungal properties of this compound.

References

Unraveling the Enigma: A Technical Guide to Investigating the Mode of Action of Nitrofungin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofungin, chemically known as 2-chloro-4-nitrophenol, is an antifungal agent with established efficacy against a range of fungal pathogens, particularly dermatophytes. Despite its clinical use, a comprehensive understanding of its precise molecular mechanism of action remains to be fully elucidated. This technical guide provides a foundational framework for researchers to investigate the core mechanisms by which this compound exerts its antifungal effects. Drawing upon established principles of antifungal drug action and detailed experimental protocols, this document outlines a systematic approach to exploring potential cellular targets, including the fungal cell membrane, cell wall biosynthesis, and protein synthesis. The guide is supplemented with detailed methodologies for key experiments, structured data presentation formats, and conceptual pathway diagrams to facilitate a rigorous and targeted investigation into this compound's mode of action.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates a deeper understanding of existing antifungal agents to optimize their use and to guide the development of novel therapeutics. This compound has a history of effective use, but the scientific literature lacks a definitive consensus on its specific molecular targets and the biochemical pathways it disrupts. This guide proposes a multi-pronged investigational approach, focusing on three primary hypothesized mechanisms of action based on the known targets of other antifungal compounds and the chemical nature of this compound.

Hypothesized Mechanisms of Action and Investigational Workflow

Based on the modes of action of other antifungal agents and the chemical structure of this compound, three primary hypotheses are proposed:

-

Disruption of Fungal Cell Membrane Integrity: this compound may interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, or directly interact with the membrane, leading to increased permeability and cell death.

-

Inhibition of Fungal Cell Wall Synthesis: this compound could potentially inhibit key enzymes involved in the synthesis of chitin and β-glucan, essential structural components of the fungal cell wall.

-

Inhibition of Protein Synthesis: As a nitrophenol derivative, this compound may be intracellularly reduced to reactive intermediates that could non-specifically target ribosomal proteins, thereby inhibiting protein synthesis, a mechanism observed for other nitroaromatic compounds.[1]

The following workflow provides a structured approach to investigating these hypotheses.

Caption: A logical workflow for investigating this compound's mode of action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental quantitative measure of antifungal activity.

Protocol: Broth Microdilution Method (adapted from CLSI M27)[2][3][4]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation or sufficient growth is achieved.

-

Prepare a suspension of fungal cells or spores in sterile saline or RPMI-1640 medium.

-

Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

-

Investigation of Cell Membrane Disruption

3.2.1. Ergosterol Quantification Assay

This assay determines if this compound inhibits the ergosterol biosynthetic pathway.

Protocol: (adapted from various sources)[5][6][7][8][9]

-

Fungal Culture and Treatment:

-

Grow the fungal strain in a suitable liquid medium to mid-log phase.

-

Expose the culture to sub-lethal concentrations of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 4-6 hours). Include an untreated control.

-

-

Ergosterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Wash the cells with sterile distilled water.

-

Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet.

-

Vortex for 1 minute and incubate in an 85°C water bath for 1 hour for saponification.

-

Allow the samples to cool to room temperature.

-

Add a mixture of 1 mL sterile distilled water and 3 mL n-heptane.

-

Vortex vigorously for 3 minutes and allow the layers to separate.

-

-

Analysis:

-

Transfer the upper (n-heptane) layer containing ergosterol to a clean tube.

-

Analyze the extracted ergosterol using a spectrophotometer by scanning the absorbance between 230 and 300 nm. The presence of two characteristic peaks at 281.5 nm and 290 nm, and a shoulder at 271 nm, is indicative of ergosterol.

-

Alternatively, for more precise quantification, analyze the extract using High-Performance Liquid Chromatography (HPLC).

-

Hypothesized Ergosterol Biosynthesis Pathway and Potential this compound Inhibition

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.

Investigation of Cell Wall Synthesis Inhibition

3.3.1. Chitin and β-Glucan Synthase Activity Assays

These assays measure the activity of key enzymes in cell wall synthesis.

Protocol: (General approach, specific kits or methods may vary)[10][11][12][13]

-

Preparation of Fungal Protoplasts/Microsomes:

-

Grow the fungal culture and harvest the cells.

-

Prepare protoplasts by enzymatic digestion of the cell wall (e.g., using lyticase or glucanex).

-

Lyse the protoplasts to obtain a microsomal fraction rich in cell membrane-bound enzymes.

-

-

Enzyme Assay:

-

For chitin synthase , the assay mixture typically contains the microsomal fraction, the substrate UDP-N-acetylglucosamine (radiolabeled or fluorescently tagged), and a buffer. The reaction measures the incorporation of the labeled substrate into chitin.

-

For β-(1,3)-glucan synthase , the assay mixture contains the microsomal fraction and the substrate UDP-glucose (radiolabeled or fluorescently tagged). The reaction measures the incorporation of the labeled substrate into β-glucan.

-

Incubate the reaction mixtures in the presence and absence of various concentrations of this compound.

-

-

Quantification:

-

Stop the reactions and quantify the amount of synthesized polymer (chitin or β-glucan) using methods such as scintillation counting for radiolabeled substrates or fluorescence measurement.

-

Conceptual Fungal Cell Wall Synthesis Pathway

Caption: Potential inhibition points of this compound in the fungal cell wall synthesis pathway.

Investigation of Protein Synthesis Inhibition

3.4.1. In Vitro Protein Synthesis Inhibition Assay

This assay determines if this compound directly inhibits the translational machinery.

Protocol: (using a cell-free translation system)[14][15][16][17]

-

Preparation of Cell-Free Extract:

-

Prepare a cell-free extract from a suitable fungal strain (e.g., Saccharomyces cerevisiae) that is active in protein synthesis. This typically involves cell lysis and removal of cell debris by centrifugation.

-

-

In Vitro Translation Reaction:

-

Set up a reaction mixture containing the cell-free extract, a template mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).

-

Add varying concentrations of this compound to the reaction mixtures. Include a positive control inhibitor (e.g., cycloheximide) and a negative control (no inhibitor).

-

-

Measurement of Protein Synthesis:

-

Incubate the reactions at an optimal temperature (e.g., 30°C).

-

After incubation, precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).

-

Quantify the amount of incorporated radiolabeled amino acid using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton rubrum | ||

| Microsporum canis | ||

| Candida albicans | ||

| Aspergillus fumigatus |

Table 2: Effect of this compound on Ergosterol Content in Candida albicans

| This compound Conc. (µg/mL) | Ergosterol Content (% of Control) |

| 0 (Control) | 100 |

| 0.5 x MIC | |

| 1 x MIC |

Table 3: Inhibition of Chitin and β-Glucan Synthase Activity by this compound

| This compound Conc. (µg/mL) | Chitin Synthase Activity (% of Control) | β-Glucan Synthase Activity (% of Control) |

| 0 (Control) | 100 | 100 |

| [Concentration 1] | ||

| [Concentration 2] | ||

| [Concentration 3] |

Table 4: Inhibition of In Vitro Protein Synthesis by this compound

| This compound Conc. (µg/mL) | Protein Synthesis (% of Control) |

| 0 (Control) | 100 |

| [Concentration 1] | |

| [Concentration 2] | |

| [Concentration 3] |

Conclusion

This technical guide provides a comprehensive and systematic framework for the basic research into the mode of action of this compound. By employing the detailed experimental protocols and structured data analysis outlined herein, researchers can effectively investigate the primary hypotheses of cell membrane disruption, cell wall synthesis inhibition, and protein synthesis inhibition. The elucidation of this compound's precise mechanism will not only enhance our understanding of this established antifungal agent but also contribute valuable knowledge to the broader field of antifungal drug discovery and development. The visualization tools provided are intended to aid in the conceptualization of the potential pathways and experimental designs. Further research building upon the findings from these foundational experiments will be crucial in fully characterizing the molecular interactions of this compound within the fungal cell.

References

- 1. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 5. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Ergosterol extraction: a comparison of methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ribotoxic Proteins, Known as Inhibitors of Protein Synthesis, from Mushrooms and Other Fungi According to Endo’s Fragment Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Chlornitrophenol: A Technical Guide to its Broad-Spectrum Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornitrophenol, a chlorinated and nitrated phenolic compound, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the existing data on chlornitrophenol's potential as a broad-spectrum antifungal agent. It consolidates available quantitative data on its antifungal activity, details the experimental protocols for its evaluation, and explores its putative mechanism of action. While direct and extensive research on specific chlornitrophenol isomers is still emerging, this document synthesizes the current understanding to guide further research and development in the field of antifungal therapeutics.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This necessitates the exploration of novel antifungal agents with broad-spectrum activity and unique mechanisms of action. Chlornitrophenol and its derivatives have emerged as compounds of interest due to their demonstrated antimicrobial and fungicidal properties. This guide aims to provide a detailed technical resource for researchers and drug development professionals on the antifungal potential of chlornitrophenol.

Antifungal Activity of Chlornitrophenol Derivatives

While comprehensive data on the antifungal spectrum of specific chlornitrophenol isomers are limited in publicly available literature, studies on related compounds indicate the potential of the chloronitrophenyl chemical scaffold.

A notable example is 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, a derivative of chlornitrophenol. Research has demonstrated its potent fungicidal activity against the pathogenic yeast Candida albicans.

Table 1: Antifungal Activity of a Chlornitrophenol Derivative against Candida albicans

| Compound | Fungal Species | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone | Candida albicans | 0.25[1][2] |

This finding underscores the potential of chlornitrophenol derivatives as effective antifungal agents and warrants further investigation into the activity of the parent compounds and other analogues against a wider range of fungal pathogens.

Mechanism of Action

The precise mechanism of action for chlornitrophenol's antifungal activity is not yet fully elucidated in the scientific literature. However, information from the commercial antifungal product Nitrofungin®, which contains chlornitrophenol as an active ingredient, suggests a primary effect on the fungal cell membrane.

The proposed mechanism involves the disruption of the fungal cell membrane's structure and function. This leads to altered permeability, affecting the transport of essential nutrients into the cell and the removal of waste products.[3] Such disruption can lead to a loss of cellular integrity and ultimately, cell death. Furthermore, it is suggested that chlornitrophenol may also inhibit crucial enzymatic systems within the fungal cell.[3]

Potential mechanisms that warrant further investigation include:

-

Disruption of Plasma Membrane Integrity: Direct interaction with membrane lipids and proteins, leading to depolarization and increased permeability.

-

Inhibition of Ergosterol Biosynthesis: Interference with the enzymatic pathway responsible for producing ergosterol, a vital component of the fungal cell membrane.

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components such as lipids, proteins, and DNA.

The following diagram illustrates a hypothetical signaling pathway that could be affected by chlornitrophenol, based on common antifungal mechanisms of action.

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing and can be adapted for the evaluation of chlornitrophenol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is the standard procedure.

Materials:

-

Chlornitrophenol (specific isomer to be tested)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional)

-

Sterile water, saline, and dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

-

For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

For molds, cover the culture with sterile saline and gently scrape the surface to release conidia. Filter the suspension to remove hyphal fragments and adjust the conidial suspension to the desired concentration.

-

Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds in the test wells.

-

-

Preparation of Chlornitrophenol Dilutions:

-

Prepare a stock solution of chlornitrophenol in DMSO.

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Add the diluted fungal inoculum to each well of the microtiter plate containing the chlornitrophenol dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of chlornitrophenol at which there is a significant inhibition of growth (typically ≥50% for yeasts and ≥90% for molds) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

-

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Procedure:

-

Following the determination of the MIC, take an aliquot (typically 10-20 µL) from each well of the microtiter plate that shows no visible growth.

-

Spread the aliquot onto an appropriate agar medium that does not contain the antifungal agent.

-

Incubate the plates at 35°C until growth is visible in the growth control subculture.

-

The MFC is the lowest concentration of chlornitrophenol from which there is no fungal growth on the subculture plates.

Future Directions

The available data, although limited, suggests that chlornitrophenol and its derivatives are a promising area for the development of new antifungal agents. To fully realize this potential, future research should focus on:

-

Broad-Spectrum Activity Screening: Systematic evaluation of the MIC and MFC of various chlornitrophenol isomers against a wide panel of clinically relevant yeasts and molds, including drug-resistant strains.

-

Mechanism of Action Studies: Detailed investigations to confirm the effect of chlornitrophenol on the fungal cell membrane, including membrane potential assays, lipid peroxidation assays, and analysis of ergosterol biosynthesis. Studies on the induction of reactive oxygen species and its role in fungal cell death are also crucial.

-

Identification of Fungal Signaling Pathways: Once the primary mechanism is established, further research can explore the specific signaling pathways within the fungus that are modulated by chlornitrophenol. This could involve transcriptomic and proteomic analyses of treated fungal cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of chlornitrophenol derivatives to identify the key structural features required for potent antifungal activity and to optimize for selectivity and reduced toxicity.

-

In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models of fungal infection to assess their therapeutic efficacy and safety profiles.

Conclusion